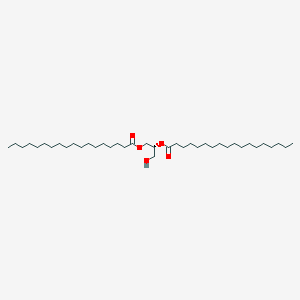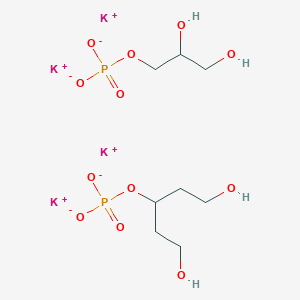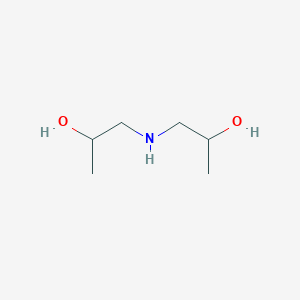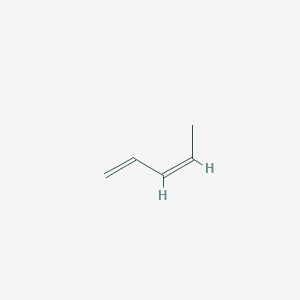
cis-1,3-Pentadiene
Übersicht
Beschreibung
Cis-1,3-pentadiene (also known as 1,3-pentadiene) is an organic compound containing two double bonds and five carbon atoms. It is a colorless liquid that is insoluble in water and has a boiling point of 81°C. This compound has a wide range of applications in the fields of organic synthesis and biochemistry. It is used as a building block in the synthesis of a variety of compounds including polymers, drugs, and other organic molecules. In addition, this compound can be used to study the mechanism of action of enzymes and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
Polymerization Properties : Natta, Porri, Carbonaro, and Stoppa (1964) reported the polymerization of 1,3-pentadiene using soluble aluminum alkyl-titanium alkoxide catalysts, yielding polymers primarily constituted of cis-1,4 units. This process is significant in the synthesis of polymers with specific structural configurations (Natta, Porri, Carbonaro, & Stoppa, 1964).
Photochemical Isomerization : Baraldi et al. (1977) investigated the cis-trans photoisomerization pathway of s-trans-1,3-pentadiene, revealing that both direct and sensitized excitation leads to the formation of allylmethylene intermediates, crucial for understanding the photochemical reactions of this compound (Baraldi, Bruni, Momicchioli, Langlet, & Malrieu, 1977).
Cis-Trans Transformations and Hydrogenation : Freidlin, Gvititer, and Suvorova (1975) studied cis-1,3-pentadiene's rapid conversion to its trans isomer in the presence of a complex catalyst, indicating the compound's reactivity and its utility in chemical synthesis and transformations (Freidlin, Gvititer, & Suvorova, 1975).
Hydrogenation Over Catalysts : Opara et al. (2004) studied the hydrogenation of cis- and trans-1,3-pentadiene over a palladium catalyst, offering insights into the reaction mechanisms and the role of catalysts in hydrogenation processes (Opara, Lundie, Lear, Sutherland, Parker, & Lennon, 2004).
Kinetic Isotope Effect in Rearrangements : Liu et al. (1993) studied the kinetic isotope effect for the sigmatropic rearrangement of this compound, providing insights into the molecular dynamics and reaction mechanisms of this compound (Liu, Lynch, Truong, Lu, Truhlar, & Garrett, 1993).
Wirkmechanismus
Target of Action
cis-1,3-Pentadiene is a type of diene, a class of hydrocarbons that contain two carbon-carbon double bonds . It primarily targets other chemical entities in reactions due to its high reactivity .
Mode of Action
This compound can participate in a variety of chemical reactions due to its conjugated double bond structure . It can undergo addition reactions, hydrogenation reactions, and halogenation reactions . For example, it can react with hydrogen to form cyclopropane , and it can react with bromine to form 1,2-dibromopentane .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction conditions and the other reactants present. As a general rule, this compound can participate in reactions that involve the addition of other molecules to its conjugated double bonds .
Pharmacokinetics
Its bioavailability would depend on the route of administration and the presence of any stabilizing agents .
Result of Action
The result of this compound’s action would depend on the specific reaction it is involved in. For example, in a hydrogenation reaction, it can form cyclopropane . In a halogenation reaction with bromine, it can form 1,2-dibromopentane .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3Z)-penta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-61-5 | |
| Record name | 1,3-Pentadiene, (3Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858741 | |
| Record name | (3Z)-1,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-1,3-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
380.0 [mmHg] | |
| Record name | cis-1,3-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1574-41-0 | |
| Record name | cis-1,3-Pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,3-Pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Pentadiene, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-1,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-penta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-PENTADIENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT6373J6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-1,3-pentadiene?
A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several techniques are valuable, including:* Gas Chromatography–Mass Spectrometry (GC–MS): Used to identify and quantify this compound in complex mixtures. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information about the molecule, including the arrangement of hydrogen and carbon atoms, as well as electron density. [, ]* Infrared (IR) Spectroscopy: Identifies functional groups and characterizes different types of carbon-carbon double bonds (e.g., cis vs. trans) present in the molecule. [, , ]* Microwave Spectroscopy: Provides precise information about bond lengths and angles, as well as barriers to internal rotation within the molecule (e.g., methyl group rotation). []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions of this compound, particularly the allowed valence transition V1←N. [, ]* Resonance Raman Spectroscopy: A specialized Raman technique employed to study the vibrational modes of molecules, particularly those with conjugated π-systems like this compound, in their radical cation form. []* Electron Spin Resonance (ESR) Spectroscopy: Used to characterize radical species formed from this compound upon irradiation, providing insights into reaction mechanisms. []
Q3: What is a key characteristic reaction of conjugated dienes like this compound?
A3: this compound readily undergoes Diels-Alder reactions. This involves a [4+2] cycloaddition with a dienophile (a molecule with a double or triple bond), forming a six-membered ring. [, ]
Q4: How does this compound participate in atmospheric chemistry?
A4: It reacts with hydroxyl radicals (•OH) in the atmosphere. This reaction primarily proceeds via •OH addition across the double bonds, leading to the formation of oxygenated products like furan. [, ]
Q5: Can this compound undergo isomerization?
A5: Yes, it can isomerize to trans-1,3-pentadiene. This process is often studied in the context of catalytic hydrogenation. [, ]
Q6: Is this compound prone to polymerization?
A6: Yes, it can undergo polymerization, particularly in the presence of catalysts or under certain conditions like those used in separation processes with molecular sieves. []
Q7: Can this compound be used in polymerization reactions?
A7: Yes, it can act as a monomer in copolymerization reactions with other olefins like isobutylene. The reactivity ratios and activation energies for these reactions have been investigated. []
Q8: How does the reactivity of this compound compare to its trans isomer in cationic copolymerization?
A8: trans-1,3-Pentadiene is generally more reactive than this compound in cationic copolymerization with isobutylene. This difference is attributed to the higher electron density at the terminal carbon (C-1) of the trans isomer, as evidenced by 13C NMR data. []
Q9: How has computational chemistry been used to study this compound?
A9: Computational methods have been crucial in understanding its properties and reactions, including:
- [1,5]-Sigmatropic Hydrogen Shift: Calculations have explored the transition state structure and energy of this important rearrangement reaction, as well as the role of tunneling. [, , , , ]
- Kinetic Isotope Effects: Theoretical studies have investigated the kinetic isotope effects associated with hydrogen transfer reactions, providing insights into the reaction mechanisms and the role of tunneling. [, , ]
Q10: What challenges are associated with using this compound in industrial processes?
A10: Its tendency to polymerize can pose challenges during storage, handling, and separation processes. []
Q11: Are there strategies to improve the stability of this compound?
A11: Research has focused on modifying molecular sieves to minimize polymerization during separation processes. Methods explored include:
- Cation Exchange: Replacing the native cations of the molecular sieve with different metal ions like copper, potassium, or barium. []
- Dealumination: Removing aluminum atoms from the sieve framework using chelating agents like EDTA. []
- Surface Modification: Treating the sieve surface with various reagents to passivate reactive sites. Examples include:
Q12: What happens to this compound released into the atmosphere?
A12: It primarily reacts with hydroxyl radicals (•OH), leading to the formation of oxygenated products. One significant product is furan, which is of interest due to its own reactivity and atmospheric fate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



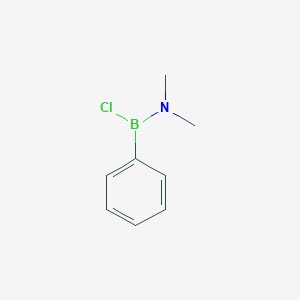
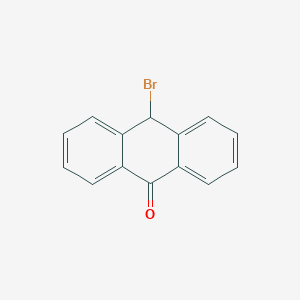
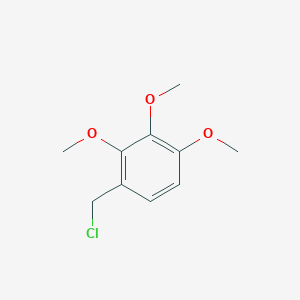
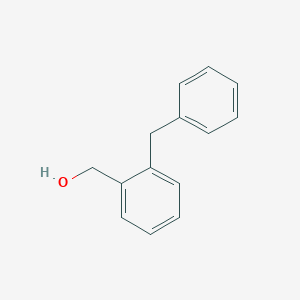
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
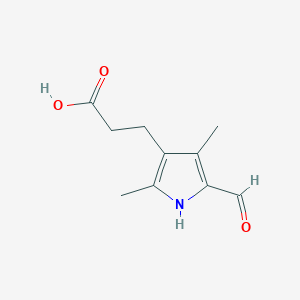
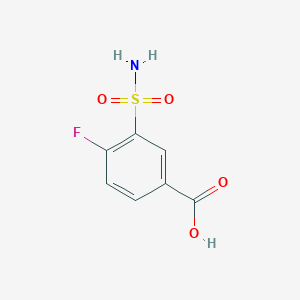
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

